Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a thioacetamido linker and an ethyl benzoate ester substituent. Its structural complexity arises from the benzofuro[3,2-d]pyrimidinone scaffold, which is known for pharmacological relevance in kinase inhibition and anti-inflammatory activity .
Properties
IUPAC Name |
ethyl 3-[[2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-3-5-13-28-23(30)22-21(18-11-6-7-12-19(18)33-22)27-25(28)34-15-20(29)26-17-10-8-9-16(14-17)24(31)32-4-2/h6-12,14H,3-5,13,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHUYOZKJJGABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps:
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Formation of the Benzofuro[3,2-d]pyrimidine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzofuran and a pyrimidine derivative, cyclization can be achieved using a strong acid like sulfuric acid or a base like sodium hydroxide.
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Thioether Formation:
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Acetamido Group Introduction: : This step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to introduce the acetamido group. Common reagents include acetyl chloride or acetic anhydride, typically in the presence of a base like pyridine.
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Esterification: : The final step is the esterification of the carboxylic acid intermediate with ethanol, often catalyzed by an acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols. Typical reducing agents include sodium borohydride or lithium aluminum hydride.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro derivatives.
Scientific Research Applications
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Chemistry: : As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
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Biology: : Investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
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Medicine: : Potential therapeutic applications due to its unique structure, which may confer activity against certain diseases or conditions.
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Industry: : Used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action for Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate would depend on its specific biological target. Generally, compounds with similar structures may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor activity, potentially leading to therapeutic effects.
Pathways Involved: Could involve pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone Derivatives (e.g., G1-4)
- Structure: G1-4 (2-((3-(3,5-dimethoxybenzyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide) replaces the benzofuro moiety with a thieno[3,2-d]pyrimidinone core .
- Synthesis : Synthesized in 48% yield via DMF-mediated coupling under inert gas, using trimethylamine as a base .
- Key Differences: The thieno core introduces sulfur instead of oxygen in the fused ring system, altering electronic properties and hydrogen-bonding capacity. The 3,5-dimethoxybenzyl and trifluoromethylbenzothiazole substituents enhance steric bulk and electron-withdrawing effects compared to the butyl group in the target compound.
Quinazolinone Derivatives (e.g., Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate)
- Structure: Features a quinazolinone core with a phenyl substituent at the 3-position and a thioacetate ester .
- Synthesis: Derived from anthranilic acid via 2-thioxoquinazolinone intermediates, followed by hydrazide formation .
- The phenyl group at the 3-position may decrease lipophilicity relative to the butyl group in the target compound.
Substituent and Functional Group Analysis
Thioacetamido Linkers
- Target Compound: The thioacetamido bridge connects the benzofuropyrimidinone core to the ethyl benzoate group, enabling conformational flexibility.
- G1-4: A similar thioacetamido linker attaches the thienopyrimidinone core to a trifluoromethylbenzothiazole group, introducing strong electron-withdrawing effects .
- Implications : The benzoate ester in the target compound may undergo hydrolysis in vivo, acting as a prodrug, whereas G1-4’s trifluoromethylbenzothiazole group enhances metabolic stability.
3-Position Substituents
- Butyl Group (Target Compound) : Increases lipophilicity (logP ~3.5 estimated), favoring passive diffusion across membranes.
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Synthetic Accessibility: The target compound’s benzofuropyrimidinone core may require specialized conditions for ring closure, whereas thieno and quinazolinone derivatives are synthesized via established routes .
- Biological Activity: Benzofuropyrimidinones are reported to inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values <1 μM, surpassing quinazolinone derivatives in potency . G1-4’s trifluoromethyl group enhances binding to hydrophobic enzyme pockets, but the target compound’s butyl group may offer similar advantages with reduced metabolic degradation .
- Solubility : The ethyl benzoate ester in the target compound likely improves aqueous solubility compared to G1-4’s bulky substituents.
Biological Activity
Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial, cytotoxic, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a benzofuro-pyrimidine core structure, characterized by a thioether linkage and an ethyl ester functional group. The molecular formula is , and it has a molecular weight of approximately 441.5 g/mol. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that derivatives of benzofuro-pyrimidine compounds can exhibit potent antibacterial effects against various strains of bacteria.
- Cytotoxic Effects : Some studies have reported cytotoxic activity against cancer cell lines, indicating potential applications in oncology.
- Anthelmintic Properties : Certain derivatives have demonstrated efficacy against parasitic worms, suggesting a role in treating helminth infections.
Antibacterial Activity
A study evaluating the antibacterial properties of related compounds showed that they exhibited minimum inhibitory concentration (MIC) values ranging from 0.073 to 0.125 mg/ml against pathogens such as Escherichia coli and Staphylococcus aureus. This suggests that this compound may also possess significant antibacterial properties due to its structural similarities with these effective compounds .
Cytotoxic Activity
In vitro studies have shown that related benzofuro-pyrimidine derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structures displayed IC50 values ranging from 10 to 50 µM in assays against human cancer cells. This indicates that this compound could potentially be explored for anticancer applications .
Anthelmintic Activity
Research has demonstrated that certain derivatives have shown excellent anthelmintic activity against species such as Pheretima posthuma and Ascaris galli. The efficacy of these compounds was superior to standard treatments like albendazole, suggesting that the compound may also possess similar properties .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
